Fertilysin

Vue d'ensemble

Description

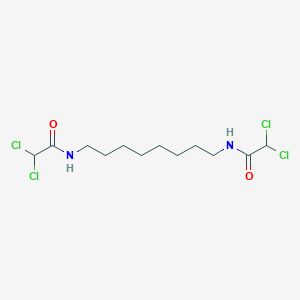

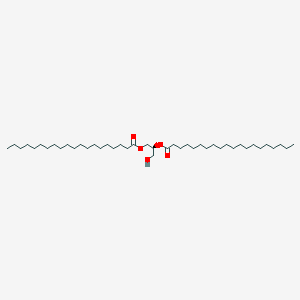

WIN 18446, également connu sous le nom de N,N’-1,8-octanediylbis[2,2-dichloroacétamide], est un composé bis-(dichloroacétyl)-diamine. Il est principalement connu pour sa capacité à inhiber l'aldéhyde déshydrogénase 1a2 (ALDH1a2), une enzyme impliquée dans la biosynthèse de l'acide rétinoïque à partir du rétinol. Cette inhibition a des implications significatives pour la spermatogenèse, faisant de WIN 18446 un composé d'intérêt en biologie reproductive et en recherche contraceptive .

Applications De Recherche Scientifique

WIN 18446 has several scientific research applications, including:

Reproductive Biology: Used to study the regulation of spermatogenesis by inhibiting retinoic acid biosynthesis, leading to reversible infertility in male animals

Contraceptive Research: Investigated as a potential male contraceptive due to its ability to suppress spermatogenesis.

Retinoid Metabolism Studies: Employed to understand the role of retinoic acid in various biological processes by inhibiting its synthesis.

Obesity Research: Studied for its potential effects on adiposity and retinoid metabolism in animal models.

Mécanisme D'action

Fertilysin, also known as N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide), is an experimental drug that was studied for its potential use as a male contraceptive .

Target of Action

The primary target of this compound is the aldehyde dehydrogenase 1a2 , a member of the aldehyde dehydrogenase family of enzymes . This enzyme plays a crucial role in the production of retinoic acid , which is necessary for spermatogenesis .

Mode of Action

This compound acts as an inhibitor of the aldehyde dehydrogenase 1a2 . By inhibiting this enzyme, this compound blocks the production of retinoic acid . This inhibition prevents the production of sperm, thereby acting as a contraceptive .

Biochemical Pathways

The inhibition of aldehyde dehydrogenase 1a2 by this compound disrupts the normal biochemical pathways involved in spermatogenesis . Specifically, it blocks the production of retinoic acid, a crucial compound necessary for the process of sperm production .

Pharmacokinetics

Given its molecular weight of 36611 , it is likely to have specific pharmacokinetic properties that influence its bioavailability

Result of Action

The primary result of this compound’s action is the suppression of spermatogenesis . By inhibiting the production of retinoic acid, this compound prevents the production of sperm . This makes it a potential candidate for use as a male contraceptive . It’s important to note that the side effects observed in human clinical trials preclude its use in men .

Analyse Biochimique

Biochemical Properties

Fertilysin plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2), a member of the aldehyde dehydrogenase family . This inhibition blocks the production of retinoic acid, a crucial molecule for spermatogenesis. By preventing the synthesis of retinoic acid, this compound effectively disrupts the production of sperm . Additionally, this compound’s interaction with ALDH1a2 also affects the metabolism of ethanol, leading to side effects similar to those of disulfiram (Antabuse) .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In testicular cells, this compound’s inhibition of retinoic acid production leads to a marked suppression of spermatogenesis . This disruption in sperm production is accompanied by alterations in retinoid metabolism, which can have broader implications for cellular function . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying these processes in a controlled laboratory setting .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves binding to and inhibiting ALDH1a2 . This enzyme inhibition prevents the conversion of retinaldehyde to retinoic acid, a critical step in the retinoid metabolic pathway . The resulting decrease in retinoic acid levels leads to the suppression of genes involved in spermatogenesis, thereby inhibiting sperm production . Additionally, this compound’s interaction with ALDH1a2 affects the metabolism of other aldehydes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on ALDH1a2 and spermatogenesis . Prolonged exposure to this compound can lead to degradation and a subsequent decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound’s impact on cellular function can persist, with potential implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits spermatogenesis without causing significant adverse effects . Higher doses of this compound have been associated with toxic effects, including disruptions in retinoid metabolism and potential teratogenic effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .

Metabolic Pathways

This compound is involved in the retinoid metabolic pathway, where it inhibits the enzyme ALDH1a2 . This inhibition prevents the conversion of retinaldehyde to retinoic acid, a key molecule in the regulation of spermatogenesis . By disrupting this pathway, this compound alters the levels of retinoid metabolites, affecting cellular processes dependent on retinoic acid . Additionally, this compound’s interaction with other aldehyde dehydrogenases may influence metabolic flux and metabolite levels in various tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the testes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins . Understanding these transport mechanisms is crucial for optimizing this compound’s efficacy and minimizing potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALDH1a2 and other biomolecules . The compound’s activity and function are influenced by its localization, as it must reach specific cellular compartments to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WIN 18446 implique la réaction du 1,8-diaminooctane avec le chlorure de dichloroacétyle. La réaction se produit généralement dans un solvant inerte tel que le dichlorométhane ou le chloroforme, dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. La réaction se déroule comme suit:

- Dissoudre le 1,8-diaminooctane dans un solvant inerte.

- Ajouter lentement le chlorure de dichloroacétyle à la solution tout en maintenant une basse température (0-5°C) pour contrôler la réaction exothermique.

- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures.

- Purifier le produit par recristallisation ou chromatographie sur colonne pour obtenir WIN 18446 sous forme solide .

Méthodes de production industrielle

La production industrielle de WIN 18446 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

- Le mélange à grande échelle de 1,8-diaminooctane et de chlorure de dichloroacétyle dans des réacteurs industriels.

- La surveillance et le contrôle continus des conditions de réaction pour garantir un rendement élevé et une pureté élevée.

- L'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

WIN 18446 subit principalement des réactions de substitution en raison de la présence de groupes dichloroacétyle réactifs. Ces réactions comprennent:

Substitution nucléophile: Les groupes dichloroacétyle peuvent être remplacés par des nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courants

Substitution nucléophile: Réactifs tels que les amines primaires ou secondaires, les thiols et les alcools en conditions basiques.

Hydrolyse: Solutions aqueuses acides ou basiques pour faciliter la réaction d'hydrolyse.

Produits majeurs

Substitution nucléophile: Formation d'amides ou de thioamides substitués.

Hydrolyse: Formation d'acides carboxyliques et d'amines correspondantes.

Applications de la recherche scientifique

WIN 18446 a plusieurs applications de recherche scientifique, notamment:

Biologie de la reproduction: Utilisé pour étudier la régulation de la spermatogenèse en inhibant la biosynthèse de l'acide rétinoïque, conduisant à une infertilité réversible chez les animaux mâles

Recherche contraceptive: Enquête sur le potentiel contraceptif masculin en raison de sa capacité à supprimer la spermatogenèse.

Études sur le métabolisme des rétinoïdes: Employé pour comprendre le rôle de l'acide rétinoïque dans divers processus biologiques en inhibant sa synthèse.

Recherche sur l'obésité: Étudié pour ses effets potentiels sur l'adiposité et le métabolisme des rétinoïdes chez les modèles animaux.

Mécanisme d'action

WIN 18446 exerce ses effets en inhibant l'enzyme aldéhyde déshydrogénase 1a2 (ALDH1a2), qui est cruciale pour la conversion du rétinol en acide rétinoïque. L'acide rétinoïque est essentiel à la différenciation et au développement des cellules germinales dans les testicules. En inhibant ALDH1a2, WIN 18446 réduit les niveaux d'acide rétinoïque, conduisant à la suppression de la spermatogenèse. Cette inhibition est réversible, et la spermatogenèse normale reprend après l'arrêt du composé .

Comparaison Avec Des Composés Similaires

WIN 18446 est unique en raison de son inhibition spécifique d'ALDH1a2 et de ses effets réversibles sur la spermatogenèse. Des composés similaires comprennent:

Bis-(dichloroacétyl)-diamines: D'autres membres de cette classe inhibent également ALDH1a2 mais peuvent varier en puissance et en spécificité.

Inhibiteurs de la synthèse de l'acide rétinoïque: Des composés tels que le citral et le disulfirame inhibent également la synthèse de l'acide rétinoïque mais par des mécanismes différents

Propriétés

IUPAC Name |

2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMZVDZARKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163783 | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-57-2 | |

| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fertilysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-octamethylenebis(dichloroacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTILYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?

A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []

Q2: How does this compound impact fetal heart development?

A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []

Q3: Does this compound impact other aspects of fetal development besides the heart?

A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.

Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?

A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)

![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)